molecular formula C21H27N3O B5351370 N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea

Cat. No. B5351370
M. Wt: 337.5 g/mol
InChI Key: NURLIBFLNBHRHF-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea, also known as BEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BEU belongs to the class of urea-based compounds and has been found to possess interesting pharmacological properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with the opioid receptors in the brain. This compound has been found to bind to the mu-opioid receptor with high affinity, which is responsible for its analgesic properties. This compound has also been found to interact with the delta and kappa opioid receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It has been found to possess significant analgesic properties, which make it a potential candidate for the treatment of chronic pain. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis. This compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This property of this compound makes it a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well characterized. However, this compound has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea. One potential direction is to investigate its potential as a treatment for chronic pain and inflammatory conditions. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved pharmacological properties. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound and improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in medicinal chemistry. Its pharmacological properties have been well characterized, and it has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea involves the reaction of 1-benzyl-4-piperidone and 4-ethylphenyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This property of this compound makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-2-17-8-10-19(11-9-17)22-21(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURLIBFLNBHRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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